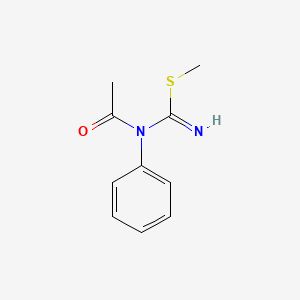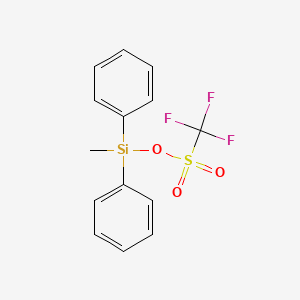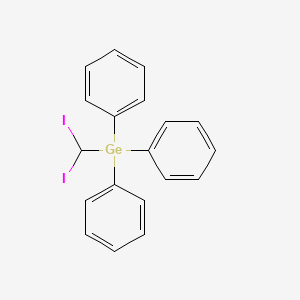![molecular formula C7H10O B14358584 Bicyclo[2.2.1]hept-3-en-2-ol CAS No. 93628-29-6](/img/no-structure.png)
Bicyclo[2.2.1]hept-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-3-en-2-ol: is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One of the common methods to synthesize bicyclo[2.2.1]hept-3-en-2-ol involves photochemical [2+2] cycloaddition reactions.
Diels-Alder Reaction: Another approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the desired product. For example, transition metal catalysts can be employed in the polymerization of norbornene derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bicyclo[2.2.1]hept-3-en-2-ol can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, acids, and bases
Major Products:
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, ethers
Aplicaciones Científicas De Investigación
Chemistry:
Polymerization: It serves as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold in the design of new pharmaceuticals.
Biochemical Studies: It is used in studying enzyme mechanisms and interactions due to its rigid structure.
Industry:
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds:
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]heptan-2-ol: Another derivative with a hydroxyl group, differing in the position of the double bond.
Bicyclo[3.1.1]hept-2-en-4-ol: A compound with a different bicyclic structure, used in various chemical reactions.
Uniqueness: Bicyclo[2.2.1]hept-3-en-2-ol stands out due to its specific placement of the hydroxyl group and double bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Propiedades
| 93628-29-6 | |
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h4,6-8H,1-3H2 |
Clave InChI |
XBURSEKVGPSINF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(C1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)



